molecular formula C12H21NO5 B1668368 Celgosivir CAS No. 121104-96-9

Celgosivir

Cat. No.: B1668368
CAS No.: 121104-96-9
M. Wt: 259.30 g/mol
InChI Key: HTJGLYIJVSDQAE-VWNXEWBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Celgosivir (6-O-butanoyl castanospermine) is an α-glucosidase I/II inhibitor and a prodrug of the natural compound castanospermine. It disrupts viral glycoprotein processing in the endoplasmic reticulum, impairing virion maturation and infectivity. Initially developed for hepatitis C virus (HCV), it has broad-spectrum activity against flaviviruses like dengue (DENV) and SARS-CoV-2 . Preclinical studies demonstrated its efficacy in lethal mouse models of DENV, with a 50 mg/kg twice-daily (BID) regimen achieving full protection . However, clinical trials for dengue showed mixed results, prompting dose optimization .

Preparation Methods

  • Celgosivir can be synthesized through various routes, but its industrial production methods are not widely documented.
  • The synthetic preparation involves chemical transformations to achieve the desired structure.
  • Chemical Reactions Analysis

    • Celgosivir undergoes reactions typical of its iminosugar class.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents and conditions vary depending on the specific transformation.
    • Major products formed during these reactions are derivatives of this compound.
  • Scientific Research Applications

    • Celgosivir has potential applications in:
  • Mechanism of Action

    • Celgosivir’s mechanism involves inhibiting alpha-glucosidase I.
    • By doing so, it prevents glycosylation of viral proteins by the host.
    • This disruption affects viral maturation and assembly.
  • Comparison with Similar Compounds

    Mechanism of Action

    Celgosivir and its analogs inhibit α-glucosidases, but structural differences impact potency and pharmacokinetics (PK):

    Compound Structure Primary Target Key Mechanism
    This compound Butanoyl ester of castanospermine α-glucosidase I/II Prodrug converted to castanospermine; disrupts N-linked glycan processing
    Castanospermine Natural bicyclic iminosugar α-glucosidase I/II Direct inhibition of glycoprotein maturation; limited oral bioavailability
    UV-4B Iminosugar derivative α-glucosidase I Similar ER glucosidase inhibition; tested against DENV and influenza
    Australine Tetrahydroxypyrrolizidine alkaloid α1−4, α1−6 exoglucosidases Selective inhibition of glucosidase I; weaker against glucosidase II
    NN-DNJ N-alkylated deoxynojirimycin derivative α-glucosidase I/II Enhanced antiviral activity over DNJ via alkylation

    In Vitro and In Vivo Efficacy

    Antiviral Activity (EC₅₀ or Effective Dose):

    • This compound :
      • DENV: EC₅₀ = 5 μM in human macrophages ; 50 mg/kg BID fully protected mice .
      • SARS-CoV-2: Reduced viral replication (10–100 μM) and S protein levels in Vero E6 cells .
    • Castanospermine: 2-fold lower efficacy than this compound in mice (50 mg/kg BID vs. 25 mg/kg BID) . HCV: EC₅₀ = 150 μM (30-fold less potent than this compound) .
    • UV-4B : Comparable DENV inhibition to this compound in vitro; protected mice but clinical trials terminated .
    • Australine : Less potent than this compound; requires higher concentrations for viral suppression .
    • NN-DNJ : 246-fold improvement over DNJ in MDMFs; variable cell-type efficacy .

    Pharmacokinetics and Bioavailability

    • This compound: Rapidly metabolized to castanospermine. Oral bioavailability enhanced 30–50× over castanospermine due to lipophilic butanoyl side chain . In rats, Cₘₐₓ = 8.8 µg/mL, Tₘₐₓ = 0.44 h .
    • Castanospermine: Poor absorption; causes osmotic diarrhea due to intestinal sucrase inhibition .
    • UV-4B: Limited PK data; preclinical studies suggested comparable absorption to this compound .
    • Australine: No significant PK data available; in vitro studies only .

    Clinical Trial Outcomes

    Compound Clinical Stage Key Findings
    This compound Phase II (withdrawn due to funding) Phase Ib (CELADEN): No significant reduction in viremia/fever. Secondary dengue patients showed faster NS1 clearance and platelet recovery . Revised dosing (4× daily) improved preclinical efficacy .
    Castanospermine Preclinical/Phase I (discontinued) Gastrointestinal toxicity limited clinical use .
    UV-4B Phase I (terminated) Preclinical efficacy against DENV; halted for business reasons .
    Australine Preclinical No clinical trials reported .

    Biological Activity

    Celgosivir, a bicyclic iminosugar, has garnered attention in the field of antiviral research, particularly for its potential use against dengue virus (DENV) infections. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical trial findings, and relevant case studies.

    This compound functions primarily as an α-glucosidase inhibitor , targeting the endoplasmic reticulum (ER) enzymes crucial for viral protein processing. By inhibiting these enzymes, this compound induces misfolding of essential viral proteins such as envelope (E), precursor membrane (prM), and non-structural protein 1 (NS1), which are vital for viral RNA replication and assembly . This mechanism is similar to other iminosugars but is particularly effective across multiple serotypes of DENV (DENV1-4) with submicromolar efficacy in vitro .

    Clinical Trials and Efficacy

    This compound has been evaluated in several clinical trials to assess its safety and efficacy in treating dengue fever. Notable studies include:

    • Phase Ib Trial (CELADEN) : Conducted with 50 patients diagnosed with dengue fever, this randomized, placebo-controlled trial aimed to evaluate this compound's effect on viral load and fever burden. Patients received an initial loading dose of 400 mg followed by 200 mg every 12 hours for five days. The results indicated a mean viral load reduction (VLR) that was greater in the this compound group (-1.86) compared to placebo (-1.64), although the difference was not statistically significant .
    • Immunological Profiling : The trial also included immunological assessments which showed a qualitative shift in T helper cell profiles during the infection, suggesting that this compound may modulate immune responses .

    Case Studies

    Several case studies have highlighted the practical implications of this compound's antiviral activity:

    • In Vitro Studies : In primary human macrophages, this compound demonstrated significant antiviral effects against DENV, reinforcing its potential as a therapeutic agent .
    • Animal Models : In lethal mouse models of antibody-enhanced DENV infection, this compound exhibited antiviral properties, supporting its further development as a dengue treatment .

    Pharmacokinetics

    Pharmacokinetic studies have shown that this compound rapidly converts to castanospermine (Cast), with peak concentrations observed at approximately 5727 ng/mL and a half-life of about 2.5 hours . These findings suggest that optimizing dosing regimens could enhance therapeutic outcomes.

    Summary of Findings

    Study TypeParticipantsDosageMean VLR this compoundMean VLR PlaceboSignificance
    Phase Ib Trial50400 mg loading + 200 mg BID-1.86-1.64Non-significant
    Immunological StudyN/AN/AN/AN/AQualitative shift observed

    Q & A

    Basic Research Questions

    Determining Celgosivir’s Mechanism of Action Q: How can researchers experimentally validate this compound’s inhibition of endoplasmic reticulum α-glucosidase I? A: Use in vitro enzyme activity assays with purified α-glucosidase I. Measure residual enzyme activity after exposure to this compound at varying concentrations (e.g., 0–1000 μM). Include controls with castanospermine (the active metabolite) to confirm specificity. Quantify inhibition via IC50 calculations using nonlinear regression .

    Standard Assays for Antiviral Activity Q: What assays are commonly used to assess this compound’s antiviral efficacy against flaviviruses like Zika or Dengue? A: Employ plaque reduction assays (PRAs) and cytopathogenicity inhibition assays. For example:

    • PRA : Measure viral plaque formation in cell monolayers treated with this compound (0–100 μM) and calculate EC50 values .
    • Cytopathogenicity assays : Quantify cell viability (via MTT or ATP-based assays) after 48–72 hours of viral infection and drug treatment. Normalize results to untreated controls to distinguish antiviral effects from cytotoxicity .

    Key Pharmacokinetic Parameters Q: How do researchers evaluate the metabolic conversion of this compound to castanospermine in vivo? A: Administer this compound in animal models (e.g., mice) and collect plasma/tissue samples at timed intervals. Use liquid chromatography-mass spectrometry (LC-MS) to quantify castanospermine levels. Calculate pharmacokinetic metrics like half-life (t½) and area under the curve (AUC) .

    Advanced Research Questions

    Optimizing Dose-Response Experimental Design Q: How should researchers design dose-response experiments to balance antiviral activity and cytotoxicity? A:

    • Use a concentration matrix (e.g., 0.1–100 μM for antiviral activity; 1–1000 μM for cytotoxicity).
    • Calculate the selectivity index (SI = CC50/EC50) to identify non-toxic, effective ranges.
    • Reference in vitro data showing this compound’s EC50 for Dengue (0.2 μM) vs. cytotoxicity thresholds (e.g., >50 μM in Vero cells) .

    Addressing Contradictions in IC50/EC50 Values Q: How to reconcile variability in reported IC50 values (e.g., 1.27 μM for BVDV vs. 47 μM in cytopathogenicity assays)? A: Variability arises from:

    • Viral strain differences : BVDV (strain NADL) vs. clinical isolates.
    • Assay conditions : Cell type (e.g., MDBK vs. Huh-7), incubation time, and readout methods.
    • Data normalization : Ensure cytotoxicity controls are matched to assay duration .

    Synergy Studies with Other Antivirals Q: What methodologies are used to evaluate this compound’s synergistic effects with interferons or ribavirin? A:

    • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
    • Clinical correlation : Reference Phase II trials showing enhanced HCV RNA reduction when this compound is combined with interferon α-2b/ribavirin .

    Long-Term Cytotoxicity Assessment Q: How to assess this compound’s cytotoxicity over extended durations (e.g., >72 hours)? A: Conduct time-lapse viability assays (e.g., IncuCyte imaging) in primary human hepatocytes or stem cell-derived models. Monitor mitochondrial toxicity via Seahorse metabolic profiling .

    Q. Methodological Best Practices

    Data Presentation Standards Q: How should researchers present EC50 and cytotoxicity data in publications? A:

    • Tables : Include mean EC50/CC50 values with standard deviations and sample sizes (n ≥ 3).
    • Figures : Use dual-axis plots to overlay antiviral activity and cytotoxicity (e.g., Figure in ).
    • Statistical tests : Apply ANOVA for multi-group comparisons; report p-values for significance .

    Translating In Vitro Findings to In Vivo Models Q: What factors should be considered when designing in vivo studies for this compound? A:

    • Metabolic conversion : Account for rapid hydrolysis of this compound to castanospermine in plasma.
    • Dosing regimens : Reference murine studies using 10–50 mg/kg/day via oral gavage for Dengue models .

    Handling Discrepancies in Antiviral Spectrum Q: Why does this compound show stronger activity against Dengue (EC50 = 0.2 μM) vs. HCV (IC50 = 254 μM)? A: Differences in viral dependency on α-glucosidase I. Flaviviruses (e.g., Dengue, Zika) require this enzyme for virion maturation, whereas HCV may utilize alternative pathways .

    Properties

    IUPAC Name

    [(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3/t7-,8-,10+,11+,12+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HTJGLYIJVSDQAE-VWNXEWBOSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCC(=O)OC1CN2CCC(C2C(C1O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H21NO5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70153153
    Record name Celgosivir
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70153153
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    259.30 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    121104-96-9
    Record name Celgosivir
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=121104-96-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Celgosivir [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121104969
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Celgosivir
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB06580
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Celgosivir
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70153153
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name CELGOSIVIR
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895VG117HN
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods

    Procedure details

    To a stirred suspension of 1.5 g of castanospermine in 15 ml of pyridine cooled at 0° C. in an ice-bath was added dropwise 1.0 g of butyryl chloride. The mixture was stirred at room temperature for 3 days and added to a 1:1 mixture of water:methylene chloride (400 ml). After partitioning, the aqueous phase was concentrated in vacuo to provide an oily residue which was fractionated by radial thin layer chromatography (silica gel, 2 mm thickness plate, 2:8 methanol:chloroform) to provide 68 mg of [1S(1α, 6β, 7α, 8β, 8αβ)]-octahydro-1,6,7,8-indolizinetetrol 6-butanoate, homogeneous by thin layer chromatography (silica gel, 2:8 methanol:chloroform, Rf=0.5). Recrystallization of the product from 5:95 isopropanol:hexane gave a colorless solid melting at 113°-114° C. NMR (CDCl3) δ 3.5-3.8 (2t, 2H, C7 -H and C8 -H), 4.4 (m, 1H, C1 -H), 4.95 (m, 1H, C6 -H). MS (CI-CH4) 260 (MH+), 242 (MH+ -H2O), 172 (MH+ -C3H7CO2H).
    Name
    castanospermine
    Quantity
    1.5 g
    Type
    reactant
    Reaction Step One
    Quantity
    15 mL
    Type
    solvent
    Reaction Step One
    Quantity
    1 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Quantity
    400 mL
    Type
    reactant
    Reaction Step Four
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Five
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Six

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Celgosivir
    Reactant of Route 2
    Celgosivir
    Reactant of Route 3
    Celgosivir
    Reactant of Route 4
    Celgosivir
    Reactant of Route 5
    Celgosivir
    Reactant of Route 6
    Celgosivir

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.